![molecular formula C12H15BF3NO3 B594438 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine CAS No. 1352741-13-9](/img/structure/B594438.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
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Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, also known as TMP-TFM, is a synthetic compound that has gained attention from the scientific community due to its potential applications in a variety of fields. TMP-TFM is a boron-containing heterocyclic compound that has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use as a ligand in medicinal chemistry.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
One of the most prominent applications of this compound is in the Suzuki-Miyaura cross-coupling reactions . This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst. It’s widely used in the pharmaceutical industry for the synthesis of complex molecules.
Protodeboronation
The compound can undergo protodeboronation , which is a process where the boron moiety is removed from the molecule. This is particularly useful in the final steps of synthetic sequences when the boron group needs to be replaced with hydrogen or another substituent.
Drug Delivery Systems
In the field of medicinal chemistry, boronic esters are used to create drug delivery systems . For example, they can be used to modify hyaluronic acid to create nanoparticles that respond to the presence of reactive oxygen species, releasing drugs at targeted sites within the body.
Functional Group Transformations
The boron group in the compound can be transformed into a wide range of functional groups. This includes oxidations, aminations, halogenations , and various C-C bond-forming reactions such as alkenylations, alkynylations, and arylations .
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-5-6-9(17-7-8)18-12(14,15)16/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDWSJOWPTZAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855727 |
Source
|
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine | |
CAS RN |
1352741-13-9 |
Source
|
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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